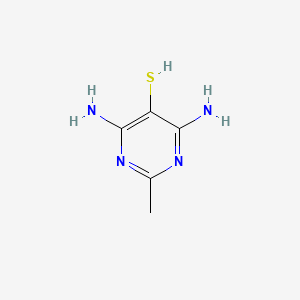

4,6-Diamino-2-methylpyrimidine-5-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52514-03-1 |

|---|---|

Molecular Formula |

C5H8N4S |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

4,6-diamino-2-methylpyrimidine-5-thiol |

InChI |

InChI=1S/C5H8N4S/c1-2-8-4(6)3(10)5(7)9-2/h10H,1H3,(H4,6,7,8,9) |

InChI Key |

PMEWTWFRIWQJPA-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C(=N1)N)S)N |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)S)N |

Origin of Product |

United States |

Nucleophilic Substitution of the Halogen:once the 5 Halo Intermediate is Obtained, the Halogen Atom Can Be Displaced by a Sulfur Containing Nucleophile to Form the C S Bond. This is a Standard Nucleophilic Aromatic Substitution Reaction.chemguide.co.ukcommon Reagents for This Conversion Include:

Derivatization and Functionalization of 4,6-Diamino-2-methylpyrimidine-5-thiol

The unique arrangement of reactive functional groups—two primary amino groups and a thiol moiety—on the this compound scaffold makes it a versatile precursor for a wide range of chemical transformations. These reactions allow for the strategic modification of the pyrimidine (B1678525) core, leading to the synthesis of diverse derivatives with potential applications in various fields of chemical research. The derivatization strategies primarily target the nucleophilic character of the thiol and amino groups, as well as their potential to participate in cyclization and cross-coupling reactions.

The thiol group at the C5 position of the pyrimidine ring is a potent nucleophile and readily undergoes S-alkylation upon reaction with various alkylating agents. This reaction is a common strategy to introduce a diverse array of alkyl or arylalkyl side chains, thereby modifying the molecule's steric and electronic properties. The S-alkylation typically proceeds by converting the thiol to its more nucleophilic thiolate salt using a base, followed by reaction with an alkyl halide.

For instance, the related compound 4,6-diamino-2-mercaptopyrimidine (B16073) can be effectively S-alkylated. The reaction of its sodium salt with n-heptyl chloride in dimethylformamide (DMF) at 50°C yields the corresponding S-heptylated product, 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com This demonstrates that alkylation occurs preferentially on the sulfur atom, a principle that applies to this compound as well. mdpi.com This regioselectivity is consistent with the Hard and Soft Acids and Bases (HSAB) theory, which predicts the soft sulfur nucleophile will preferentially react with the soft electrophilic carbon of the alkyl halide. The synthesis of various 5-substituted 2,4-diamino-6-alkylpyrimidines has also been explored through alkylation methods. nih.gov

Table 1: Examples of S-Alkylation Reactions on Diaminopyrimidine Thiols

| Pyrimidine Substrate | Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Diamino-2-mercaptopyrimidine (as sodium salt) | n-Heptyl chloride | DMF, 50°C, 16 h | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| This compound | Generic Alkyl Halide (R-X) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, EtOH) | 5-(Alkylthio)-4,6-diamino-2-methylpyrimidine | General Principle |

The two primary amino groups at the C4 and C6 positions provide additional sites for functionalization. These groups can undergo reactions typical of primary amines, such as acylation and condensation with carbonyl compounds to form Schiff bases.

Schiff base formation involves the condensation of a primary amine with an aldehyde or a ketone, resulting in an imine or azomethine group (-C=N-). ekb.eg This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate followed by dehydration. wjpsonline.com For this compound, reaction with one or two equivalents of an aldehyde or ketone can lead to mono- or di-substituted Schiff base derivatives, respectively. These reactions are valuable for introducing diverse aryl or alkyl substituents and can also serve as intermediates for further synthetic transformations. ekb.egwjpsonline.com

Acylation of the amino groups can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties of the pyrimidine ring and provide a handle for further modifications.

Table 2: Functionalization of Amino Groups

| Reaction Type | Reagent | Functional Group Targeted | Resulting Moiety | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | C4 and C6 Amino Groups | Imine (Azomethine) | ekb.egwjpsonline.com |

| Acylation | Acyl Halide (R-COCl) or Anhydride ((RCO)₂O) | C4 and C6 Amino Groups | Amide | General Principle |

The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bridge. The oxidative coupling of two thiol molecules results in a disulfide (S-S) bond. This transformation can be achieved using a variety of mild oxidizing agents. Iodine, in particular, has been shown to be an effective reagent for the oxidative coupling of various thiols, including heteroaromatic thiols like 2-pyrimidinethiol, to their corresponding disulfides in excellent yields. researchgate.net The reaction often proceeds rapidly at room temperature in solvents like wet acetonitrile. researchgate.net Other oxidizing systems can also be employed for this purpose. researchgate.netbiolmolchem.com This reaction allows for the dimerization of this compound or its reaction with another thiol to form an unsymmetrical disulfide.

Table 3: Oxidative Coupling of Thiols

| Thiol Substrate | Oxidizing Agent/System | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Pyrimidinethiol | Iodine (I₂) | Wet Acetonitrile, Room Temp. | Di(pyrimidin-2-yl) disulfide | researchgate.net |

| This compound (2 eq.) | Mild Oxidant (e.g., I₂, H₂O₂, Air) | Appropriate solvent | Bis(4,6-diamino-2-methylpyrimidin-5-yl) disulfide | researchgate.netresearchgate.netbiolmolchem.com |

The presence of three reactive sites in close proximity—the C5-thiol and the C4/C6-amino groups—makes this compound an excellent substrate for cyclization reactions to form fused heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways.

For example, the amino and thiol groups can react with bifunctional electrophiles to construct a new ring fused to the pyrimidine core. Reaction with reagents like carbon disulfide can lead to the formation of fused thiazole (B1198619) rings, resulting in thiazolo[5,4-d]pyrimidine (B3050601) systems. researchgate.net Similarly, reaction with appropriate precursors can lead to the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) structures. mdpi.comnih.gov These cyclization reactions are powerful tools for building complex, polycyclic molecules from a relatively simple pyrimidine starting material. mdpi.comresearchgate.net

Table 4: Cyclization Reactions to Form Fused Systems

| Reactant(s) | Key Reactive Groups Utilized | Resulting Fused System | Reference |

|---|---|---|---|

| This compound + Carbon Disulfide | C5-Thiol, C4-Amino | Thiazolo[5,4-d]pyrimidine | researchgate.net |

| 4-Amino-5-cyanopyrimidine + Amidine | C4-Amino, C5-Cyano | Pyrimido[4,5-d]pyrimidine | mdpi.com |

| 6-Aminothiouracil + Formyl Ketone | Amino group, Ring Nitrogen | Pyrimido[4,5-d]pyrimidine | nih.gov |

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govelsevier.comnih.govresearchgate.net While the thiol group itself can sometimes poison palladium catalysts, its conversion to a thioether or transformation into a halide or triflate leaving group allows the pyrimidine core to participate in these powerful reactions. acs.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate using a palladium catalyst, is a widely used method for arylating pyrimidine rings. mdpi.commdpi.comrsc.org For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various arylboronic acids using a Pd(0) catalyst. mdpi.com Furthermore, copper-catalyzed methods have been developed for the coupling of aryl iodides with thiols to form diaryl sulfides, a reaction directly applicable to functionalizing the thiol moiety of the title compound with aryl groups. nih.gov These cross-coupling strategies are invaluable for the synthesis of highly functionalized and structurally complex pyrimidine derivatives that would be difficult to access through other means. mdpi.com

Table 5: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Pyrimidine Substrate (or Precursor) | Coupling Partner | Catalyst System (Example) | Resulting Bond | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo- or 5-Iodo-4,6-diamino-2-methylpyrimidine | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-C (Aryl-Pyrimidine) | mdpi.commdpi.com |

| Thioetherification | This compound | Aryl Iodide (Ar-I) | CuI / Ligand (e.g., neocuproine) | C-S (Aryl-Thioether) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4,6 Diamino 2 Methylpyrimidine 5 Thiol

Thiol-Thione Tautomerism and Equilibrium Dynamics

The existence of thiol-thione tautomerism is a characteristic feature of many heterocyclic thiols, and 4,6-diamino-2-methylpyrimidine-5-thiol is no exception. This phenomenon involves the migration of a proton between the sulfur atom and an adjacent ring nitrogen atom, leading to an equilibrium between the thiol and thione forms. In the solid state, it has been observed that similar pyrimidine (B1678525) derivatives predominantly exist in the thione form, a conformation stabilized by intermolecular hydrogen bonds. The equilibrium dynamics can be influenced by factors such as the solvent, temperature, and pH. While specific quantitative data on the tautomeric equilibrium of this compound is not extensively documented, studies on analogous compounds suggest that the thione form is generally more stable.

Nucleophilic and Electrophilic Character of the Thiol and Amino Groups

The reactivity of this compound is largely dictated by the nucleophilic character of its thiol and amino groups. The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile and readily participates in reactions with electrophiles. This reactivity is harnessed in the synthesis of various derivatives. For instance, the thiol group can be alkylated, arylated, or acylated.

The amino groups at the 4 and 6 positions of the pyrimidine ring also exhibit nucleophilic properties, although they are generally less reactive than the thiolate anion. The nucleophilicity of these amino groups can be modulated by the electronic effects of the pyrimidine ring and the other substituents. Under certain conditions, these amino groups can also react with strong electrophiles. The electrophilic character of the compound is less pronounced, but the pyrimidine ring can be susceptible to attack by strong nucleophiles under forcing conditions.

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The protonation and deprotonation equilibria of this compound play a crucial role in determining its reactivity. The compound possesses several sites that can be protonated or deprotonated, including the pyrimidine ring nitrogens, the amino groups, and the thiol group. The pKa values associated with these equilibria govern the predominant ionic species at a given pH.

Reaction Pathways and Proposed Mechanisms in Solution and Solid State

The reaction pathways of this compound have been explored in the context of its use as a synthetic intermediate. In solution, it typically acts as a nucleophile. For example, in the synthesis of certain thieno[2,3-d]pyrimidines, the thiol group undergoes an S-alkylation reaction with an appropriate electrophile, followed by an intramolecular cyclization. The mechanism of these reactions often involves the initial formation of the more nucleophilic thiolate anion in the presence of a base.

In the solid state, the reactivity can differ significantly from that in solution. Solid-state reactions are often governed by the crystal packing and the proximity of reactive functional groups in adjacent molecules. While specific studies on the solid-state reactivity of this compound are limited, it is plausible that reactions such as disulfide bond formation through oxidation could occur, influenced by the molecular arrangement in the crystal lattice.

Hydrogen Bonding Interactions and Their Influence on Molecular Associations

Hydrogen bonding plays a critical role in the molecular association of this compound. The presence of both hydrogen bond donors (the amino groups and the thiol group) and acceptors (the ring nitrogen atoms and the sulfur atom in the thione tautomer) allows for the formation of extensive intermolecular hydrogen bonding networks.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound This compound . The performed searches did not yield any studies detailing its synthesis, ligand properties, or the formation of metal complexes.

The available research focuses on structurally related but distinct compounds, primarily:

4,6-Diamino-2-pyrimidinethiol (also known as 4,6-diamino-2-mercaptopyrimidine), where the thiol group is at the 2-position and there is no methyl substituent. nih.govresearchgate.netnih.govsigmaaldrich.commerckmillipore.comresearchgate.net

4,6-Diamino-1-hydro-5-hydroxy-pyrimidine-2-thione , which has a hydroxyl group at the 5-position and exists in a thione tautomeric form. nih.govscispace.comresearchgate.net

4,6-Diamino-2-methyl-5-nitropyrimidine , which contains a nitro group at the 5-position instead of a thiol group. clockss.org

Due to the strict requirement to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate the requested article. The structural differences in the available literature (the position of the thiol group and the presence or absence of the methyl group) are significant and would lead to different coordination behaviors.

Therefore, the requested article on the coordination chemistry of this compound cannot be provided as the necessary scientific data is not present in the search results.

Structural Elucidation of Metal Complexes

The structural analysis of metal complexes with pyrimidine-thiol based ligands is crucial for understanding their chemical and physical properties. While direct structural data for this compound complexes is unavailable, insights can be drawn from related compounds.

Coordination Geometry and Stereochemical Aspects

The coordination geometry of metal complexes is determined by the number and arrangement of donor atoms from the ligand(s) around the central metal ion. For pyrimidine-thiol derivatives, various coordination modes have been observed, leading to diverse geometries.

In related complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the ligand acts as a bidentate chelate, coordinating through the deprotonated hydroxyl oxygen and one of the amino nitrogens. This coordination behavior leads to the formation of either octahedral or square planar geometries depending on the metal ion and other coordinating ligands. For instance, complexes with Rh(III) and Ir(III) adopt an octahedral geometry, while Pd(II) complexes exhibit a square planar arrangement.

For the hypothetical complexes of this compound, coordination is anticipated to occur through the deprotonated thiol sulfur and one of the amino group nitrogens, forming a stable five- or six-membered chelate ring. The presence of the methyl group at the 2-position might introduce steric hindrance, potentially influencing the stereochemistry of the resulting complexes. Depending on the metal ion's coordination number and preferred geometry, mononuclear or polynuclear structures could be formed. Common geometries would likely include tetrahedral, square planar, or octahedral arrangements.

Characterization of Metal-Ligand Bonding, Particularly Metal-Sulfur Bonds

The nature of the metal-ligand bond, especially the metal-sulfur (M-S) bond, is a key feature of these complexes. The thiol group (-SH) in the ligand is expected to deprotonate upon coordination, forming a strong covalent bond with the metal ion.

In studies of a cobalt-diaminothiopyrimidine metal-organic framework, the disappearance of the S-H stretching band in the infrared spectrum confirmed the formation of a Co-S bond. The characterization of M-S bonds often involves a combination of spectroscopic techniques and theoretical calculations. X-ray absorption spectroscopy (XAS) is a powerful tool for probing the electronic structure and covalency of M-S bonds.

Influence of Ligand Substitution on Complex Structure

Substituents on the pyrimidine ring play a significant role in determining the structure of the resulting metal complexes. The methyl group at the 2-position in this compound is expected to have an electronic and steric influence.

Electronically, the methyl group is electron-donating, which can increase the electron density on the pyrimidine ring and potentially affect the donor properties of the amino and thiol groups. Sterically, the methyl group can influence the approach of the metal ion and the arrangement of the ligands in the coordination sphere. For instance, in platinum complexes of substituted pyrimidine-2-thiolates, steric hindrance between ligands can favor the formation of mononuclear complexes over dinuclear ones.

The amino groups at positions 4 and 6 are also crucial for coordination and can be involved in hydrogen bonding, further stabilizing the complex structure.

Advanced Spectroscopic and Magnetic Characterization of Metal Complexes

Spectroscopic and magnetic studies are essential for elucidating the structure and bonding in metal complexes.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic spectra of these complexes provide valuable information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand.

In the diffuse reflectance spectra of Rh(III) complexes with a similar pyrimidine-thione ligand, bands observed around 470 nm and 380 nm are assigned to transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states in an octahedral field. The electronic spectra of the free ligand typically show π→π* and n→π* transitions, which are often shifted upon coordination to a metal ion. For metal complexes of this compound, sulfur-to-metal charge transfer (LMCT) bands would be expected, particularly for complexes with oxidizing metal ions.

Interactive Data Table: UV-Vis Absorption Data for Related Metal Complexes

| Complex | Solvent/State | λmax (nm) | Assignment |

| [RhL₃]·2H₂O | Solid (DRS) | ~470, ~380 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g |

| [RhL₃]·2H₂O | DMSO | 560, 430 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g |

| [IrL₃]·H₂O | Solid (DRS) | 380, 335 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g |

| [MoO₂(L)₂(H₂O)]·H₂O | Solid (DRS) | 335 | O²⁻ → Mo(VI) LMCT |

L represents the deprotonated form of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione.

Vibrational Spectroscopy (Infrared and Far-Infrared)

Infrared (IR) and Far-Infrared (Far-IR) spectroscopy are powerful tools for identifying the coordination sites of the ligand and characterizing the metal-ligand bonds.

Upon complexation of pyrimidine-thiol derivatives, several key changes in the IR spectrum are expected. A significant observation would be the disappearance of the ν(S-H) stretching vibration (typically around 2500-2600 cm⁻¹), indicating deprotonation of the thiol group and formation of a metal-sulfur bond.

Shifts in the stretching and bending vibrations of the amino groups (ν(N-H) and δ(N-H)) can indicate their involvement in coordination or hydrogen bonding. In the case of a silver coordination polymer with 4,6-diamino-2-pyrimidinethiol, a shift in the NH₂ bending vibration to higher wavenumbers was observed, confirming the coordination of the nitrogen atoms.

In the Far-IR region, new bands, which are absent in the spectrum of the free ligand, can be assigned to the metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) stretching vibrations. The positions of these bands provide direct information about the strength of the metal-ligand bonds.

Interactive Data Table: Key IR Vibrational Frequencies (cm⁻¹) for a Related Ligand and its Complex

| Vibration | Free Ligand (4,6-diamino-2-pyrimidinethiol) | Silver Coordination Polymer |

| ν(N-H) of NH₂ | 3435, 3339 | Disappeared |

| δ(N-H) of NH₂ | ~1628 | Shifted to higher wavenumber |

| ν(C=C) | - | 1460 |

| ν(C-N) | - | 1092 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. For complexes of pyrimidine-thiol derivatives, ¹H NMR provides valuable information about the coordination environment of the ligand.

In studies of diamagnetic complexes with ligands structurally similar to this compound, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, ¹H NMR spectra have been used to confirm the coordination mode of the ligand. nih.gov For instance, the coordination-induced shifts of the amino (-NH₂) and other ligand protons can indicate which donor atoms are involved in bonding to the metal center. nih.gov In diamagnetic complexes, the signals are typically sharp, and their integration values correspond to the number of protons, allowing for detailed structural assignments. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Diamagnetic Complexes of a Structurally Similar Ligand in DMSO-d₆ nih.gov

| Compound/Complex | δ (-NH₂) (ppm) | δ (other protons) (ppm) |

| Ligand (LH) | 6.07 (s), 6.18 (s) | 7.43 (s, -N(1)H-), 9.13 (s, -O(5)H) |

| [Mo₂O₅L₂(H₂O)₂]·H₂O | Signals observed | -N(1)H- signal shows marginal shift |

| [RuL₂(H₂O)₂]·H₂O | Signals observed | -N(1)H- signal shows marginal shift |

| [RhL₃]·2H₂O | Signals observed | -N(1)H- signal shows marginal shift |

*s = singlet. Data extracted from a study on 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione. nih.gov

The observation of marginal shifts for certain protons, such as the -N(1)H- proton in the example above, can suggest their non-involvement in coordination. nih.gov Conversely, significant downfield shifts of other protons, like one of the amino signals, are indicative of coordination through that particular functional group. nih.gov

Magnetic Susceptibility Measurements and Electron Paramagnetic Resonance (EPR) for Paramagnetic Complexes

The characterization of paramagnetic complexes relies on techniques that can probe the properties arising from unpaired electrons. Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are the primary methods used for this purpose.

Magnetic Susceptibility Measurements: This technique determines the magnetic moment of a complex, which is directly related to the number of unpaired electrons. For many transition metal complexes, room-temperature magnetic susceptibility measurements are sufficient to distinguish between paramagnetic and diamagnetic species. For instance, complexes of metals like Mo(VI), W(VI), Ru(II), Rh(III), Ir(III), Pd(II), and U(VI) with a related pyrimidine-thione ligand were all found to be diamagnetic, as expected for their respective d-electron configurations in the given coordination environments. nih.gov In contrast, complexes of metals like Mn(II), Co(II), and Cu(II) with other nitrogen and sulfur-containing ligands are often paramagnetic. The magnetic moments for such complexes can be determined from magnetic susceptibility data and provide insight into their electronic structure and geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique specifically for studying species with unpaired electrons. It provides detailed information about the electronic environment of the paramagnetic center. The EPR spectrum is characterized by the g-factor and hyperfine coupling constants (A), which are sensitive to the nature of the coordinating atoms, the coordination geometry, and the delocalization of the unpaired electron onto the ligand.

While specific EPR data for paramagnetic complexes of this compound are not available in the surveyed literature, the principles of EPR spectroscopy are well-established for various paramagnetic metal complexes. For example, in Cu(II) complexes, which are d⁹ and thus have one unpaired electron, the g and A values are diagnostic of the coordination sphere. Different donor atoms (e.g., N, S, O) and geometries (e.g., square planar, tetrahedral) will result in distinct EPR parameters.

X-ray Diffraction Studies for Single Crystal and Powder Analysis of Complexes

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline materials. It can be applied to both single crystals and polycrystalline powders.

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to assess the purity of a bulk sample. For coordination polymers and other materials that are not amenable to single-crystal growth, PXRD is a primary tool for structural characterization. For example, a silver coordination polymer synthesized with 4,6-diamino-2-pyrimidinethiol was characterized by PXRD, which confirmed its crystalline nature. nih.gov The positions and intensities of the diffraction peaks provide a fingerprint of the crystalline material.

While detailed crystallographic data for complexes of this compound are currently lacking in the scientific literature, the table below illustrates the type of information that would be obtained from a powder diffraction study of a hypothetical crystalline complex.

Table 2: Hypothetical Powder X-ray Diffraction Data for a Crystalline Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 30.4 | 2.94 | 30 |

This table presents a hypothetical set of diffraction peaks, where 2θ is the diffraction angle, d-spacing is the distance between crystal lattice planes, and relative intensity is the intensity of a peak relative to the strongest peak in the pattern.

Reactivity and Derivative Formation

Reactions at the Thiol Group

The thiol group is expected to be one of the most reactive sites in the molecule. As a potent nucleophile (particularly in its deprotonated thiolate form), it can readily undergo a variety of reactions. researchgate.net

S-Alkylation: Reaction with alkyl halides in the presence of a base would yield the corresponding 5-(alkylthio) derivatives. This is a common reaction for pyrimidine (B1678525) thiols, as seen in the S-heptylation of 4,6-diamino-2-mercaptopyrimidine (B16073). mdpi.com

S-Acylation: Acylation with acyl chlorides or anhydrides would produce thioesters.

Oxidation: Mild oxidation (e.g., with I₂ or air) would likely lead to the formation of a disulfide-bridged dimer. Stronger oxidizing agents (e.g., hydrogen peroxide) could oxidize the thiol group to a sulfinic or sulfonic acid. chemicalbook.com

Reactions Involving the Amino and Pyrimidine Ring Moieties

The two amino groups at the 4- and 6-positions are also nucleophilic and can participate in reactions such as acylation or condensation with aldehydes and ketones to form Schiff bases. The pyrimidine ring itself, being highly activated by three electron-donating groups (two amino, one thiol), is susceptible to electrophilic attack, although the nucleophilic sites on the substituents are likely to react first. The reactivity of the ring can be compared to other electron-rich pyrimidines, where electrophilic substitution is possible under specific conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure of molecules. samipubco.comjchemrev.com It is often employed to predict the ground state properties of organic molecules, including pyrimidine (B1678525) derivatives. samipubco.comdergipark.org.tr A typical DFT study on 4,6-Diamino-2-methylpyrimidine-5-thiol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process calculates the minimum energy conformation by determining bond lengths, bond angles, and dihedral angles.

Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used for such calculations as they provide a good balance between accuracy and computational cost for organic molecules. samipubco.comjournaleras.com The results of these calculations would confirm the planarity of the pyrimidine ring and the preferred orientations of the amino and methyl functional groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not from actual experimental or computational results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | 1.34 Å |

| C2-N3 | 1.33 Å | |

| C4-C5 | 1.42 Å | |

| C5-S | 1.78 Å | |

| C4-N(amino) | 1.36 Å | |

| Bond Angle | N1-C2-N3 | 125.5° |

| C4-C5-C6 | 118.0° | |

| C5-C4-N(amino) | 121.0° | |

| Dihedral Angle | C6-N1-C2-N3 | 0.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jchemrev.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited and is generally more reactive. For a molecule like this compound, DFT calculations would map the electron density distribution of these orbitals. The HOMO is often localized on the electron-rich parts of the molecule, such as the amino groups and the sulfur atom, while the LUMO might be distributed over the pyrimidine ring. These calculations are vital for predicting how the molecule will interact with other chemical species. samipubco.com

Table 2: Illustrative Frontier Molecular Orbital Energies

This table shows example data for FMO analysis. The values are for illustrative purposes only.

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Calculation of Partial Atomic Charges (e.g., APT, Mulliken, NBO, CHELPG, MKS)

For this compound, these calculations would likely show negative charges on the nitrogen atoms of the pyrimidine ring and the sulfur atom, reflecting their high electronegativity. The hydrogen atoms of the amino groups would carry partial positive charges. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental results.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. This predicted spectrum can be compared with experimental Infrared (IR) and Raman spectra to help assign the observed absorption bands to specific functional groups (e.g., N-H stretches of the amino groups, C=N stretches of the pyrimidine ring, and C-S stretching). ekb.eg

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is another key application. nih.govchemicalbook.comresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are instrumental in confirming the molecular structure and assigning peaks in experimental NMR spectra. nih.govsemanticscholar.org

Tautomeric Preferences and Interconversion Barriers

Many heterocyclic compounds, especially those containing thiol or amino groups adjacent to ring nitrogens, can exist as different tautomers. For this compound, the primary tautomerism to consider is the thione-thiol equilibrium, where a proton can move between the sulfur atom and a ring nitrogen atom. researchgate.netresearchgate.net

Computational chemistry is used to determine the relative stability of these tautomers by calculating their ground state energies. jocpr.com The tautomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form. Studies on similar mercaptopyrimidines have shown that the thione form is often more stable in polar solvents, while the thiol form can be favored in the gas phase or nonpolar solvents. researchgate.netresearchgate.net Furthermore, computational methods can model the transition state between the two tautomers to calculate the energy barrier for their interconversion.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a biological or solution environment. rsc.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to study several phenomena:

Conformational Landscapes: MD can explore the different possible conformations of the molecule by simulating the rotation around single bonds, such as the C-S bond or the bonds connecting the amino groups.

Solvation Effects: The simulation explicitly models the interactions between the solute and the solvent molecules. This is crucial for understanding how solvation influences the molecule's structure and stability. For instance, MD can reveal the structure of the water shell around the molecule, identifying specific hydrogen bonding patterns between the amino/thiol groups and surrounding water. nih.gov These simulations provide a dynamic picture of how the molecule behaves in a realistic chemical environment. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This process identifies the reactants, products, intermediates, and, crucially, the transition states that connect them. For pyrimidine derivatives, these studies are vital for understanding their synthesis, modification, and degradation pathways.

Theoretical studies on related pyrimidine systems often employ Density Functional Theory (DFT) to model reaction energetics. For instance, in reactions involving nucleophilic attack on the pyrimidine ring or reactions at its functional groups, DFT calculations can determine activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG). researchgate.net

A common reaction involving the thiol group is S-alkylation. Studies on the alkylation of the closely related 4,6-diamino-2-mercaptopyrimidine (B16073) show that the reaction with alkyl halides proceeds selectively at the sulfur atom to form thioethers. mdpi.com This selectivity is attributed to the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially reacts with soft electrophiles like alkyl halides. mdpi.com A computational analysis of such a reaction on this compound would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the pyrimidine thiol and the S-alkylated product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. Techniques like synchronous transit-guided quasi-Newton (STQN) are used for this.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Thermodynamic Calculations: Calculating the activation energy and thermodynamic parameters for the reaction, which indicate its kinetic feasibility and spontaneity. researchgate.net

In a hypothetical transition state analysis for the S-alkylation of this compound, key parameters would be calculated to understand the reaction's kinetics and thermodynamics.

Table 1: Illustrative Thermodynamic and Kinetic Data for a Hypothetical S-Alkylation Reaction

| Parameter | Description | Illustrative Value |

| Ea | Activation Energy | 190 - 210 kJ mol⁻¹ researchgate.net |

| ΔH | Enthalpy of Reaction | -600 to -615 kJ mol⁻¹ researchgate.net |

| ΔG | Gibbs Free Energy of Reaction | -600 to -610 kJ mol⁻¹ researchgate.net |

| ΔS | Entropy of Reaction | -0.011 to -0.014 kJ mol⁻¹ K⁻¹ researchgate.net |

Note: The values in this table are illustrative and based on computational studies of analogous reaction types to demonstrate the data generated from transition state analysis. researchgate.net

Adsorption Mechanism Studies (e.g., on Metal Surfaces for Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly within heterocyclic structures, are recognized as effective corrosion inhibitors for metals in acidic environments. researchgate.net The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that displaces corrosive agents. researchgate.neticrc.ac.ir Computational studies, especially DFT and Monte Carlo simulations, are instrumental in explaining this adsorption mechanism at the molecular level.

For pyrimidine-thiol derivatives, the adsorption process is driven by the presence of multiple active centers: the lone pair electrons on the nitrogen atoms of the pyrimidine ring, the sulfur atom of the thiol group, and the π-electrons of the heterocyclic ring. researchgate.netresearchgate.net These centers can donate electrons to the vacant d-orbitals of metal atoms (e.g., iron), forming coordinate bonds.

Quantum chemical calculations provide insights into the molecule's electronic properties, which correlate with its inhibition efficiency. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and can be correlated with greater inhibition efficiency. researchgate.net

Studies on 4,6-diamino-2-pyrimidinethiol, a close analog, show that it effectively inhibits corrosion on mild steel. researchgate.net DFT calculations reveal that the molecule adsorbs onto the iron surface, a process that can be described by adsorption isotherms like the Langmuir model, which suggests the formation of a monolayer film. researchgate.netnih.govmdpi.com The adsorption can be a mix of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). icrc.ac.irmdpi.com Chemisorption, involving charge sharing or transfer between the inhibitor and the metal, leads to a more stable and effective protective layer. researchgate.net The thiol group is particularly significant, as sulfur can form strong covalent bonds with metal surfaces. mdpi.com Some studies propose that thiol-containing molecules can bind to metal sulfide (B99878) surfaces by forming a "Solid–S–S–Molecule" disulfide linkage, demonstrating a highly specific and strong covalent binding mode. osti.govnih.gov

Table 2: Quantum Chemical Parameters for Pyrimidine-based Corrosion Inhibitors from Theoretical Studies

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4,6-diamino-2-pyrimidinethiol | - | - | 5.58 | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine | - | - | - | researchgate.net |

Note: This table presents data from studies on closely related pyrimidine compounds to illustrate the typical values obtained from quantum chemical calculations in corrosion inhibition research. Direct data for this compound is not available in the cited literature.

Monte Carlo simulations further complement DFT by modeling the adsorption configuration of the inhibitor molecules on the metal surface. These simulations for related inhibitors show that the pyrimidine ring tends to adsorb in a flat orientation, maximizing the contact area and the interaction between its active centers and the surface atoms. researchgate.net This parallel alignment facilitates the formation of a dense, protective film. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide a unique "vibrational fingerprint" of a molecule. The analysis of pyrimidine (B1678525) derivatives relies on identifying characteristic vibrations of the pyrimidine ring, amino groups, and the thiol or thione group. worldscientific.comnih.gov

For the related compound, 4,6-diamino-2-pyrimidinethiol, Fourier Transform Infrared (FT-IR) spectroscopy reveals key absorption bands. Stretching vibrations corresponding to the N-H bonds of the free amino groups are typically observed in the region of 3339 cm⁻¹ and 3435 cm⁻¹. A bending vibration for the NH₂ group appears near 1628 cm⁻¹. The thiol (S-H) stretching vibration is expected in the 2550–2600 cm⁻¹ range, though it is often weak and may not be prominent. rsc.org The absence of a strong peak in this region for 4,6-diamino-2-pyrimidinethiol suggests it predominantly exists in the thione tautomeric form in the solid state. researchgate.net Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, with the C-S stretching modes typically appearing in the 650-700 cm⁻¹ fingerprint region. rsc.org

Table 1: Representative IR Absorption Bands for Diaminopyrimidine Thiol Analogs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3470 - 3181 | Amino (NH₂) |

| S-H Stretching | 2600 - 2550 | Thiol (SH) |

| C=C and C=N Stretching | ~1560 | Pyrimidine Ring |

| N-H Bending (Scissoring) | ~1628 | Amino (NH₂) |

Note: Data compiled from studies on 4,6-diamino-2-pyrimidinethiol and its S-alkylated derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise connectivity of atoms in a molecule. While specific NMR data for 4,6-Diamino-2-methylpyrimidine-5-thiol is not documented, the analysis of its S-alkylated analog, 2-(heptylthio)pyrimidine-4,6-diamine, provides clear insight into the expected chemical shifts for the pyrimidine core. mdpi.com

In the ¹H NMR spectrum, the lone proton on the pyrimidine ring (H-5) would be expected to appear as a singlet. semanticscholar.org For the 2-(heptylthio) derivative, this proton (H-5) gives a singlet at δ 5.26 ppm. mdpi.com The protons of the amino groups would appear as a broader singlet, while the methyl group protons of the target compound would produce a sharp singlet, likely in the δ 2.0-2.5 ppm range. The thiol proton signal is often broad and its position can vary.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring exhibit distinct chemical shifts. For the S-alkylated analog, the aromatic carbons were assigned at δ 79.2 (C-5), δ 163.8 (C-4 and C-6), and δ 170.0 ppm (C-2). mdpi.com These values are crucial for confirming the substitution pattern on the pyrimidine ring. The methyl carbon of the target compound would be expected in the aliphatic region of the spectrum. The presence of rotamers in aminopyrimidines can sometimes lead to line broadening effects at room temperature, which can also be a useful diagnostic tool for identifying regioisomers. researchgate.net

Table 2: ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 170.0 | - |

| C4, C6 | 163.8 | - |

| C5 | 79.2 | 5.26 (s, 1H) |

| NH₂ | - | Not specified (broad) |

Data from a study on an S-alkylated analog of 4,6-diamino-2-pyrimidinethiol. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., EI, ESI) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. sapub.org The tautomer, 4,6-diamino-2-mercaptopyrimidine (B16073), has a molecular weight of 142.18 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HRMS), such as ESI-TOF, a derivative like 2-(heptylthio)pyrimidine-4,6-diamine showed a protonated molecular ion [M+H]⁺ at m/z 241.1500, confirming its molecular formula. mdpi.com

For the target compound, this compound, the molecular ion peak would be expected at m/z 156. Under electron impact (EI) conditions, the molecule would undergo characteristic fragmentation. acs.orgsphinxsai.com Plausible fragmentation pathways would include the loss of a methyl radical (a fragment at M-15), loss of the thiol group as an SH radical (M-33), or cleavage of the pyrimidine ring itself, often initiated by the extrusion of small, stable molecules like HCN. sapub.orgiosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions, which is directly related to the extent of conjugation. Pyrimidine derivatives exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring system. nih.gov Studies on the related 4,6-diamino-2-mercaptopyrimidine report detailed analyses of its electronic spectra in various polar solvents. rsc.org The position and intensity of the absorption maximum (λ_max) are sensitive to the solvent and the pH of the solution. This sensitivity arises from the existence of different tautomeric forms (thiol vs. thione) and the protonation or deprotonation of the amino groups and the pyrimidine ring nitrogens. For other diaminopyrimidines, absorption maxima have been observed around 500 nm after reaction with a chromogenic agent. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Elucidation (Powder and Single Crystal)

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com While a single crystal structure for this compound has not been reported, analysis of related compounds provides a template for the expected structural features. For instance, a derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, was successfully characterized by single-crystal XRD. acs.org This analysis revealed a monoclinic crystal system and provided precise bond lengths, bond angles, and details about intermolecular hydrogen bonding that stabilize the crystal packing. acs.org Powder X-ray diffraction (PXRD) is also used to characterize the bulk material, confirm its crystalline phase, and assess purity. mdpi.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. nih.govresearchgate.net This experimental data is compared against the theoretical composition calculated from the molecular formula to confirm the compound's stoichiometry. For the isomeric compound 4,6-diamino-2-mercaptopyrimidine (C₄H₆N₄S), the theoretical elemental composition can be readily calculated from its molecular weight of 142.18 g/mol . sigmaaldrich.com Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of C₄H₆N₄S

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 48.04 | 33.79% |

| Hydrogen | H | 1.008 | 6.048 | 4.25% |

| Nitrogen | N | 14.01 | 56.04 | 39.41% |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques like TGA and DTA are used to study the thermal stability and decomposition behavior of materials as a function of temperature. scispace.comresearchgate.net TGA measures changes in mass with temperature, while DTA detects temperature differences between the sample and a reference, indicating exothermic or endothermic events like melting or decomposition. nih.gov

For the related compound 4,6-diamino-2-mercaptopyrimidine, the melting point is reported to be very high, above 280 °C, indicating significant thermal stability. sigmaaldrich.com A TGA study on a coordination polymer formed with this ligand showed that the organic ligand itself begins to decompose at temperatures above 250 °C, with the main weight loss occurring between 250–600 °C. researchgate.net Such analysis would be critical to determine the thermal stability range for this compound.

Applications in Advanced Chemical Materials and Processes

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

4,6-Diamino-2-methylpyrimidine-5-thiol serves as a foundational building block for the synthesis of more complex molecules, particularly heterocyclic systems and coordination polymers. The presence of nucleophilic amino and thiol groups allows for a variety of chemical transformations.

Researchers have utilized similar diaminopyrimidine structures as key intermediates. For example, the general class of 4,6-diaminopyrimidines is crucial in creating biologically active substances and purine (B94841) analogues. clockss.org The amino groups can react with electrophiles, while the thiol group offers another site for substitution or oxidation, enabling the construction of diverse molecular frameworks.

A prime example of its utility is in the formation of metal-organic frameworks (MOFs) and coordination polymers. In one study, the closely related 4,6-diamino-2-thiopyrimidine was used as an organic linker to react with cobalt nitrate (B79036) under solvothermal conditions. nih.gov This reaction produced a cobalt-based metal-organic framework (Co-DAT-MOF) with a distinct nanosheet microsphere structure. nih.gov Similarly, 4,6-diamino-2-pyrimidinethiol has been used to prepare silver coordination polymers. nih.gov In these syntheses, the pyrimidine (B1678525) derivative acts as a multidentate ligand, bridging metal centers to form extended, porous structures. nih.govnih.gov The ability to form such stable, structured materials underscores its importance as a versatile building block for creating functional polymers and frameworks. nih.gov

Table 1: Examples of Materials Synthesized from Diaminopyrimidine Thiol Derivatives

Ligands in Organometallic Chemistry and Potential Catalytic Systems

The field of organometallic chemistry focuses on compounds containing metal-carbon bonds, but broadly includes metal complexes with organic ligands. mdpi.comnoelresearchgroup.com Ligands are crucial as they modify the metal center's reactivity and stability, forming the basis of many catalytic systems. mdpi.commdpi.com this compound is an excellent ligand due to its multiple coordination sites. The nitrogen atoms of the amino groups and the pyrimidine ring, along with the sulfur atom of the thiol group, can chelate to a single metal ion or bridge multiple metal centers.

A notable application is the synthesis of a silver coordination polymer (Ag-CP) where 4,6-diamino-2-pyrimidinethiol acts as a tridentate ligand, binding to silver ions through its amine and thiol groups. nih.gov This resulting organometallic material was found to be a highly efficient and stable heterogeneous catalyst for the multicomponent Hantzsch synthesis of polyhydroquinolines, operating under mild conditions. nih.gov The catalyst demonstrated good reusability, maintaining its activity for at least four cycles without significant loss. nih.gov

Similarly, the related 4,6-diamino-2-thiopyrimidine has been used to create a cobalt-based MOF that serves as a reusable nanocatalyst for synthesizing complex organic molecules like pyrroloacridinones and chromenopyrimidines. nih.gov These examples highlight a key strength: the pyrimidine thiol ligand not only forms stable structures with transition metals like silver and cobalt but also imparts significant catalytic activity to the resulting complexes. nih.govnih.gov

Application as Corrosion Inhibitors for Metallic Materials in Aggressive Environments

The corrosion of metals, especially in acidic industrial environments, is a significant economic and safety issue. researchgate.net Organic compounds containing heteroatoms like nitrogen and sulfur, particularly within heterocyclic rings, are known to be effective corrosion inhibitors. researchgate.netmdpi.comresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that displaces corrosive agents. researchgate.net

4,6-Diamino-2-pyrimidinethiol (referred to as 4D2P in the study) has been specifically investigated as a corrosion inhibitor for mild steel in a 0.1 M hydrochloric acid (HCl) solution. iaea.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), demonstrated its effectiveness. researchgate.netiaea.org The compound acts as a mixed-type inhibitor, meaning it reduces the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. iaea.org

The inhibition efficiency was found to increase with the concentration of the inhibitor, which is characteristic of a protective film forming on the metal surface. researchgate.net The adsorption of the inhibitor molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. iaea.org The high inhibition efficiency is attributed to the presence of multiple adsorption centers (N and S atoms) and the π-electrons of the pyrimidine ring, which facilitate strong bonding to the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net

Table 2: Corrosion Inhibition Efficiency of 4,6-Diamino-2-pyrimidinethiol on Mild Steel in 0.1 M HCl

Development of Chemical Sensors and Sensing Materials (e.g., for Metal Ion Detection)

The detection of heavy metal ions is crucial for environmental monitoring and human health. mdpi.commdpi.com Chemical sensors, particularly those that provide a colorimetric or fluorescent response, are highly sought after for their simplicity and real-time detection capabilities. bohrium.comnih.gov The design of these sensors often relies on organic molecules (chemosensors) that can selectively bind to target ions. mdpi.com

Molecules containing soft donor atoms like sulfur (in thiols) and nitrogen (in amines) are particularly effective at binding with heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). mdpi.comnih.govmdpi.com The structure of this compound, with its amino and thiol functional groups, makes it an ideal candidate for use as a recognition element in such sensors. These groups can act as a chelating unit, binding a metal ion and causing a detectable change in the molecule's electronic properties, which can be observed as a change in color or fluorescence. mdpi.com

While direct studies on this compound as a sensor are not prominent, the principle is well-established with similar compounds. For instance, thiol-rich nanoframes and peptide-based sensors using cysteine (which contains a thiol group) have shown high sensitivity and selectivity for heavy metal ions. nih.govmdpi.com Therefore, this compound holds significant potential as a building block for creating new, low-cost, and selective chemosensors for detecting toxic metal ions in aqueous environments. mdpi.com

Precursors for Advanced Material Synthesis (e.g., Nanomaterial Modification)

The functionalization of nanomaterials is a key strategy for creating advanced materials with novel properties. rsc.org Modifying the surface of nanoparticles can enhance their stability, introduce new functionalities, and tailor their interactions with biological or chemical systems. Thiol-containing molecules are widely used for this purpose, as the thiol group forms strong covalent bonds with the surfaces of noble metal nanoparticles, such as gold and silver. rsc.org

A significant application of 4,6-Diamino-2-pyrimidinethiol (DAPT) is as a surface-modifying agent for gold nanoparticles (GNPs). nih.gov In one study, DAPT was used to functionalize GNPs of varying sizes. This surface modification was not merely a structural change; it activated and tuned the antibacterial properties of the nanoparticles. nih.gov

The research demonstrated that the size of the DAPT-modified gold nanoparticles (DGNPs) was a critical factor in their biological activity. While larger nanoparticles showed little to no antibacterial effect, ultrasmall DGNPs (under 2 nm) exhibited a broad spectrum of potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov This size-dependent activation highlights the role of DAPT as a crucial precursor that transforms a standard nanomaterial into a highly effective therapeutic agent. Furthermore, these functionalized nanoparticles could be incorporated into scaffolds like agarose (B213101) gel to create wound dressings for treating infections. nih.gov This work exemplifies how this compound can serve as a vital precursor for designing sophisticated, functional nanomaterials. mdpi.com

Table 3: Antibacterial Activity of DAPT-Modified Gold Nanoparticles (DGNPs)

Structure Activity Relationship Sar Studies in a Chemical Context

Influence of Amino and Thiol Groups on Reactivity and Chemical Interactions

The reactivity of 4,6-Diamino-2-methylpyrimidine-5-thiol is largely dictated by the nucleophilic character of its amino (–NH₂) and thiol (–SH) groups. Both groups possess lone pairs of electrons, making them susceptible to attack by electrophiles. However, their reactivity profiles differ significantly.

The thiol group, particularly in its deprotonated thiolate form (–S⁻), is generally a more potent nucleophile than the amino groups. This is explained by the Hard and Soft Acids and Bases (HSAB) principle, which classifies the thiolate ion as a soft base, readily reacting with soft electrophiles. rsc.orghumanjournals.com In contrast, the amino groups are considered harder bases, showing a preference for hard electrophiles. This differential reactivity allows for selective chemical modifications. For instance, in reactions with alkyl halides, S-alkylation at the thiol group is often favored over N-alkylation of the amino groups. mdpi.com

The amino groups, while less nucleophilic than the thiolate, are crucial for the molecule's chemical interactions, particularly in hydrogen bonding. The hydrogen atoms of the amino groups can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. These interactions are vital in the formation of supramolecular structures and in the binding of the molecule to biological targets.

The pyrimidine (B1678525) ring itself, being an electron-deficient aromatic system, influences the reactivity of the attached amino and thiol groups. researchgate.net The electron-withdrawing nature of the ring can decrease the basicity and nucleophilicity of the amino groups compared to those on a simple benzene (B151609) ring. Conversely, this electron deficiency facilitates nucleophilic substitution reactions on the pyrimidine ring itself, should a suitable leaving group be present. researchgate.net

Table 1: Comparison of Nucleophilic Character

| Functional Group | HSAB Classification | Preferred Electrophiles | Relative Reactivity |

|---|---|---|---|

| Thiolate (–S⁻) | Soft Base | Soft (e.g., alkyl halides, Michael acceptors) | High |

Role of the 2-Methyl Substituent in Modulating Electronic and Steric Properties

Steric Effects: The steric bulk of the methyl group at the 2-position can hinder the approach of reactants to the adjacent nitrogen atom (N1) and the amino group at position 6. This steric hindrance can influence the regioselectivity of certain reactions. For example, in metal complexation or N-alkylation reactions, the accessibility of the nitrogen atoms and amino groups can be a determining factor in the final product distribution. nih.govacs.org In some contexts, the steric clash caused by a methyl group can force conformational changes in interacting molecules, which can be a critical factor in designing selective inhibitors for enzymes or receptors. researchgate.net

Table 2: Effects of the 2-Methyl Substituent

| Effect | Description | Consequence |

|---|---|---|

| Electronic | Weak electron-donating (Inductive effect & Hyperconjugation) | Modulates basicity of the pyrimidine ring and amino groups. |

| Steric | Provides bulk around the 2-position | Can hinder reactions at adjacent positions, influencing regioselectivity and molecular interactions. |

Correlation between Molecular Structure and Ligand Binding Capabilities with Metal Centers

The molecular architecture of this compound makes it an excellent candidate as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions is directly correlated with its structural features, particularly the presence of multiple potential donor atoms in the amino and thiol groups.

The thiol group is a primary site for coordination with soft metal ions such as Ag(I), Hg(II), and Cd(II). nih.govacs.org Upon deprotonation to the thiolate anion, it becomes a strong, soft donor. The amino groups provide additional coordination sites, allowing the molecule to act as a chelating ligand, forming a stable ring structure with the metal ion. This chelation effect enhances the stability of the resulting metal complex. The nitrogen atoms within the pyrimidine ring can also participate in coordination, further increasing the versatility of the ligand.

For instance, the related compound 4,6-diamino-2-pyrimidinethiol has been used to synthesize a silver coordination polymer, demonstrating its capacity to bridge metal centers and form extended structures with potential catalytic applications. researchgate.netnih.gov In studies of similar pyrimidine derivatives, bidentate chelation involving a deprotonated functional group (like a hydroxyl or thiol) and an amino nitrogen has been observed. rsc.orghumanjournals.comnih.gov

The specific geometry of the resulting metal complex (e.g., tetrahedral, square planar, or octahedral) is influenced by the coordination preferences of the metal ion, the steric constraints imposed by the ligand, and the reaction conditions. mdpi.com The presence of the methyl group at the 2-position in this compound could sterically influence the coordination geometry around the metal center, potentially favoring certain conformations or coordination numbers.

Table 3: Potential Coordination Modes

| Donor Atoms Involved | Coordination Mode | Potential Metal Ions |

|---|---|---|

| Thiolate (S) and Amino (N) | Bidentate Chelate | Transition metals (e.g., Cu, Ni, Zn) |

| Thiolate (S) only | Monodentate | Soft metal ions (e.g., Ag, Hg) |

| Thiolate (S) and Ring (N) | Bidentate Chelate | Transition metals |

Impact of Tautomeric Forms on Chemical Functionality and Interactions

Tautomerism is a key feature of this compound, where the molecule can exist in equilibrium between the thiol and thione forms. This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and pH. The predominant tautomeric form will significantly impact the molecule's chemical functionality and its interactions with other species.

In the thiol form , the molecule possesses a distinct –SH group, which is characteristic of thiols and can participate in reactions such as S-alkylation, oxidation to disulfides, and coordination to metal ions as a thiolate. The aromaticity of the pyrimidine ring is maintained in this form.

In the thione form , a proton has migrated from the sulfur atom to one of the ring nitrogen atoms, resulting in a C=S double bond (a thione group) and a saturated carbon at that position. This alters the electronic structure and aromaticity of the pyrimidine ring. The thione form has a different set of reactive sites, with the sulfur atom still being nucleophilic, but with different reactivity compared to the thiol. The exocyclic nitrogen atoms in the amino groups can also exhibit different basicity and nucleophilicity depending on the tautomeric state of the ring.

Studies on similar pyrimidine thiols have shown that the thione form is often favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments. humanjournals.comnih.gov Spectroscopic techniques such as NMR and UV-Vis, along with computational studies, are essential tools for identifying and quantifying the different tautomers present in a given environment. researchgate.netnih.gov The ability to exist in different tautomeric forms with distinct chemical properties is a critical consideration in the design of molecules for specific applications, as one tautomer may be active while another is not.

Table 4: Characteristics of Tautomeric Forms

| Tautomer | Key Structural Feature | Predominant in | Key Reactivity |

|---|---|---|---|

| Thiol | C–SH bond, Aromatic ring | Nonpolar solvents | S-alkylation, oxidation to disulfides |

| Thione | C=S bond, Altered ring aromaticity | Polar solvents | Nucleophilic sulfur, altered ring reactivity |

Design Principles for Modifying Chemical Properties through Structural Alterations for Specific Applications

The versatile scaffold of this compound allows for systematic structural modifications to fine-tune its chemical properties for specific applications, such as in the development of enzyme inhibitors, catalysts, or functional materials. nih.govresearchgate.net

Modification of the Thiol Group: The thiol group is a prime target for modification. It can be alkylated to introduce a wide variety of substituents, which can alter the molecule's solubility, steric profile, and ability to interact with biological targets. ekb.egnih.gov The thiol can also be oxidized to form a disulfide, which can be a reversible covalent linkage important in biological systems.

Modification of the Pyrimidine Ring: Introducing different substituents onto the pyrimidine ring can have a profound effect on the electronic properties of the entire molecule. acs.orgchemrxiv.orgnih.gov Electron-withdrawing groups would be expected to increase the acidity of the thiol and decrease the basicity of the amino groups, while electron-donating groups would have the opposite effect. These modifications can be used to modulate the reactivity of the functional groups and the binding affinity of the molecule for a particular target.

Design for Specific Applications:

Enzyme Inhibitors: By designing structural modifications that complement the active site of a target enzyme, derivatives of this compound can be developed as potent and selective inhibitors. For example, the thiol group could be designed to form a covalent bond with a cysteine residue in the enzyme's active site. journalagent.commdpi.com

Metal-Based Catalysts: The ligand properties of this molecule can be exploited to create novel metal complexes with catalytic activity. By altering the substituents, the steric and electronic environment around the metal center can be tuned to optimize catalytic performance for specific reactions. rsc.orgnih.gov

Functional Materials: The ability of this molecule to form hydrogen bonds and coordinate with metals makes it a promising building block for the creation of functional materials such as metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,6-diamino-2-pyrimidinethiol |

| 4,6-diamino-5-hydroxy-pyrimidine-2-thione |

| 4,6-dimethyl-2-mercaptopyrimidine |

| Ag(I) |

| Hg(II) |

| Cd(II) |

| Cu(I) |

| Ni(II) |

Conclusion and Future Research Perspectives

Summary of Current Research Achievements on 4,6-Diamino-2-methylpyrimidine-5-thiol

Research on this compound and its close analogs has primarily focused on the synthesis and characterization of its coordination complexes and the exploration of their catalytic potential. A notable achievement is the successful hydrothermal synthesis of a silver (Ag) coordination polymer using 4,6-diamino-2-pyrimidinethiol as a ligand. mdpi.comnih.govresearchgate.netnih.gov This coordination polymer has demonstrated excellent catalytic activity in the multicomponent Hantzsch synthesis of polyhydroquinolines under mild and green reaction conditions. mdpi.comnih.govresearchgate.netnih.gov The thermal stability of this Ag-coordination polymer has been confirmed by thermogravimetric analysis (TGA), which shows the decomposition of the 4,6-diamino-2-pyrimidinethiol ligand occurring between 250–600 °C. nih.gov Spectroscopic analysis, such as FT-IR, has been instrumental in confirming the coordination of the ligand to the metal center through the deprotonation of the amino groups and the involvement of the thiol group. nih.gov

Furthermore, studies on related diaminopyrimidine derivatives have highlighted their potential in forming a variety of metal complexes with different coordination modes. The synthesis of unsymmetrically substituted 4,6-diamino-2-methyl-5-nitropyrimidines has also been explored, showcasing the chemical versatility of the pyrimidine (B1678525) core. clockss.org These foundational studies provide a solid groundwork for the further development of functional materials based on this compound.

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

Despite the progress in its coordination chemistry, the full reactive potential of this compound remains largely untapped. The presence of multiple reactive sites—the two amino groups, the thiol group, and the pyrimidine ring itself—opens up a plethora of synthetic possibilities that are yet to be explored.

The amino groups, for instance, could serve as nucleophiles in reactions with various electrophiles, leading to the formation of amides, sulfonamides, and Schiff bases. Such modifications could be used to tune the electronic properties and solubility of the molecule, or to introduce new functionalities. The synthesis of pyrimidine derivatives through the reaction of enamines with orthoesters is a known method that could be adapted. ijcce.ac.ir The thiol group is another key reactive center. While its role in coordination to metals is established, its potential in organic transformations such as S-alkylation, S-acylation, and oxidation to sulfonyl derivatives remains an area ripe for investigation. nih.govnih.gov The synthesis of pyrimidine sulfonyl methanone (B1245722) derivatives through the sulfoxidation of pyrimidine benzothioate derivatives has been reported for related compounds. nih.gov

Furthermore, the pyrimidine ring itself can participate in various reactions. Strategies for the functionalization of the pyrimidine ring, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, could lead to novel derivatives with unique properties. mdpi.com The development of new synthetic protocols, including microwave-assisted and solid-phase synthesis, could provide efficient and environmentally friendly routes to a wider range of derivatives. nih.govtubitak.gov.tr The exploration of domino reactions and multicomponent reactions involving this scaffold could also lead to the rapid assembly of complex molecular architectures. nih.gov

Prospective for Novel Coordination Complex Development and Their Physico-Chemical Properties

The established ability of this compound and its analogs to form stable coordination polymers with silver highlights the immense potential for developing a new generation of coordination complexes with a variety of transition metals. nih.govresearchgate.netnih.gov The multidentate nature of the ligand, with its nitrogen and sulfur donor atoms, allows for the formation of diverse structural motifs, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Future research could focus on synthesizing complexes with metals such as copper, zinc, cobalt, and nickel, which are known to form functional coordination polymers with interesting magnetic, optical, and catalytic properties. mdpi.com The choice of metal ion, counter-anion, and reaction conditions can be systematically varied to tune the resulting structures and their physico-chemical properties. For instance, the incorporation of luminescent metal centers could lead to the development of novel photoluminescent materials. mdpi.com The inherent porosity of MOFs constructed from this ligand could be exploited for applications in gas storage and separation. The catalytic activity of these new coordination complexes could also be explored in a wider range of organic transformations beyond the Hantzsch reaction.

Advancements in Computational Modeling for Deeper Mechanistic Understanding

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for gaining deeper insights into the structural, electronic, and reactive properties of this compound and its derivatives. DFT calculations can be employed to predict optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and potential applications of these molecules. ijcce.ac.irnih.govresearchgate.netacs.orgnih.govmdpi.commdpi.com

A key area for future computational investigation is the thione-thiol tautomerism in this compound. jocpr.com Understanding the relative stabilities of the tautomers in different environments is essential for predicting its reactivity and coordination behavior. DFT studies can elucidate the reaction mechanisms of various synthetic transformations, helping to optimize reaction conditions and predict the formation of different products. nih.gov

Furthermore, computational modeling can be used to simulate the properties of its coordination complexes. By modeling the interaction between the ligand and different metal centers, it is possible to predict the geometry and stability of the resulting complexes, as well as their electronic and magnetic properties. ijcce.ac.ir This predictive capability can guide the rational design of new functional materials with tailored properties. The application of time-dependent DFT (TD-DFT) can also predict the electronic absorption spectra of these compounds, aiding in the interpretation of experimental data. mdpi.com

Emerging Applications in Materials Science and Analytical Chemistry based on its Unique Structure

The unique molecular structure of this compound makes it a promising building block for the development of novel materials and analytical tools.

In materials science , the ability of this compound to participate in polymerization reactions, either through the amino or thiol groups, opens up avenues for the synthesis of new functional polymers. These polymers could exhibit interesting properties such as thermal stability, conductivity, or metal-chelating capabilities. The incorporation of the pyrimidine-thiol moiety into polymer backbones could lead to materials with applications in electronics, catalysis, and environmental remediation. The development of coordination polymers and MOFs, as discussed earlier, is another significant area where this compound can contribute to the creation of advanced materials with tailored functionalities. mdpi.commdpi.com